5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl-
Overview
Description
5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl- is a nitrogen-containing heterocyclic compound. Heterocycles are crucial frameworks in the discovery of bioactive agents in pharmaceuticals and agrochemicals. The fusion of pyridine systems with other heterocycles, such as pyrazolopyridines, has been evaluated for various biological activities, including antibacterial, antiviral, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl- involves the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline. This reaction is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This method provides the desired products with moderate to good yields and involves a sequential opening/closing cascade reaction .
Industrial Production Methods
the use of solid catalysts like AC-SO3H, which offers advantages such as low cost, non-toxicity, porosity, stability, and easily adjustable chemical surface, suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive agents with antibacterial, antiviral, antifungal, and antitumor activities.
Medicine: Research has explored its use in developing pharmaceutical products targeting various diseases.
Industry: The compound’s stability and reactivity make it useful in agrochemical applications.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl- involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in various types of tumors. By targeting FGFRs, the compound can inhibit cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: This compound shares a similar core structure but differs in its functional groups and biological activities.
1H-Pyrrolo[2,3-b]pyridine: Another related compound with potent activities against FGFR1, 2, and 3, showing significant inhibitory effects on cancer cell proliferation.
Uniqueness
5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl- stands out due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-methylpyrrolo[3,4-c]pyridine-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-10-7(11)5-2-3-9-4-6(5)8(10)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNHKPOHFLHRCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218117 | |
Record name | 5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6789-51-1 | |
Record name | 5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006789511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Pyrrolo(3,4-b)pyridine-5,7(6H)-dione, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90218117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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